3-Nitrobenzenesulfonyl chloride
Overview
Description
Synthesis Analysis
A green synthesis method has significantly reduced the production of acidic waste gas and wastewater by 40%, with a product yield of 89.80% by using a self-produced catalyst and sulfonation agent. This method represents an environmentally friendly approach to producing 3-nitrobenzenesulfonyl chloride, highlighting the industry's shift towards sustainable manufacturing processes (Chen Zhong-xiu, 2009).
Molecular Structure Analysis
Quantum-chemical simulations have elucidated the mechanisms of 3-nitrobenzenesulfonic acid chloride's interactions with benzoic and benzenesulfonic acids amides. These studies reveal the bimolecular concerted mechanism of nucleophilic substitution SN2, providing insight into the molecular structure and reaction pathways of 3-nitrobenzenesulfonyl chloride (L. B. Kochetova et al., 2020).
Chemical Reactions and Properties
3-Nitrobenzenesulfonyl chloride undergoes various chemical reactions, including the synthesis of derivatives such as 3-formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes. These reactions showcase the chemical versatility and reactivity of 3-nitrobenzenesulfonyl chloride as a functional intermediate in organic synthesis (Xuefei Bao et al., 2017).
Physical Properties Analysis
The physical properties of 3-nitrobenzenesulfonyl chloride, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. Although specific studies on these properties were not directly found in the current search, they are typically determined experimentally and are essential for the safe and effective use of the compound in industrial and laboratory settings.
Chemical Properties Analysis
The chemical properties of 3-nitrobenzenesulfonyl chloride, including its reactivity with different nucleophiles, stability under various conditions, and its role as a precursor in the synthesis of complex molecules, are fundamental to its wide range of applications in chemical synthesis. Studies, like the oxidation of benzylic methylene compounds to ketones using 2-nitrobenzene peroxysulfonyl radical formed from its chloride and superoxide, highlight its reactivity and potential for creating valuable chemical products (Yong Hae Kim et al., 1989).
Scientific Research Applications
Green Synthesis Method : Chen Zhong-xiu (2009) developed a novel green synthesis method for 3-Nitrobenzenesulfonyl chloride, significantly reducing the amount of acidic waste gas and waste water by 40% and achieving a high product yield of 89.80% (Chen Zhong-xiu, 2009).
Solid-Phase Synthesis : Fülöpová and Soural (2015) utilized polymer-supported benzenesulfonamides, prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, as key intermediates in chemical transformations to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
Enhancing Estrogen Detection in LC-MS : Higashi et al. (2006) reported that 4-nitrobenzenesulfonyl chloride, among other reagents, significantly increased the detection responses of estrogens in biological fluids when using liquid chromatography–mass spectrometry combined with derivatization (Higashi et al., 2006).
Quantum-chemical Simulation : Kochetova, Kustova, and Kruglyakova (2020) conducted a quantum-chemical simulation to study the mechanisms of 3-nitrobenzenesulfonic acid chloride interactions with benzoic and benzenesulfonic acids amides in the gas phase, revealing bimolecular concerted mechanism of nucleophilic substitution SN2 (Kochetova, Kustova, & Kruglyakova, 2020).
Application in Drug Synthesis : Li, Xu, and Zhang (2012) demonstrated the use of 3-nitrobenzenesulfonyl chloride in the synthesis of Clopidrogel, an antiplatelet drug, through the formation of a specific intermediate compound (Li, Xu, & Zhang, 2012).
Detection and Analysis Techniques : Cao (2001) developed a normal phase HPLC method for the simultaneous determination of meta-nitrobenzenesulfonyl chloride and para-nitrobenzenesulfonyl chloride, including their hydrolyzed acid products (Cao, 2001).
Safety And Hazards
3-Nitrobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. Inhalation can cause respiratory irritation. Contact with water liberates toxic gas .
Relevant Papers 3-Nitrobenzenesulfonyl chloride has been used in the preparation of acyl-2-aminobenzimidazole analogs and 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine . It is also an important precursor for the preparation of dyes .
properties
IUPAC Name |
3-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWNNNAOGWPTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059526 | |
Record name | Benzenesulfonyl chloride, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzenesulfonyl chloride | |
CAS RN |
121-51-7 | |
Record name | 3-Nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Nitrobenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzenesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9806 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl chloride, 3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-NITROBENZENESULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN1Z8WPL9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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